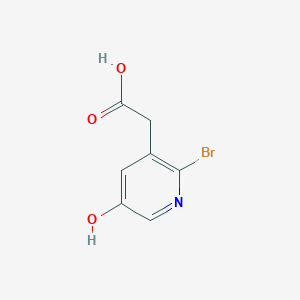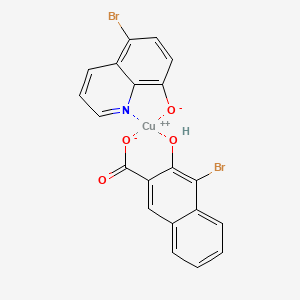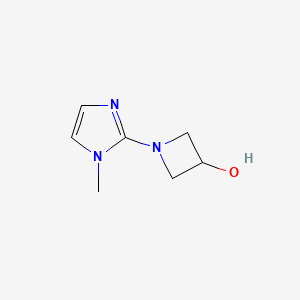
1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound that features both an imidazole and an azetidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with azetidine-3-ol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or imidazoles.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The azetidine ring can interact with biological macromolecules, potentially disrupting their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-2-carbaldehyde
- Azetidine-3-ol
- 1-Methyl-1H-imidazole
Uniqueness
1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol is unique due to the combination of the imidazole and azetidine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its individual components .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H11N3O/c1-9-3-2-8-7(9)10-4-6(11)5-10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
AHLLVOIGGRPHJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


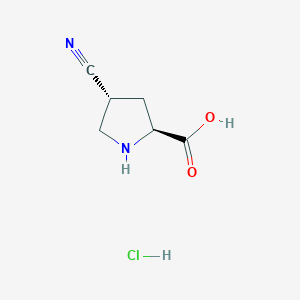
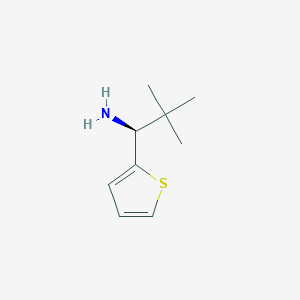
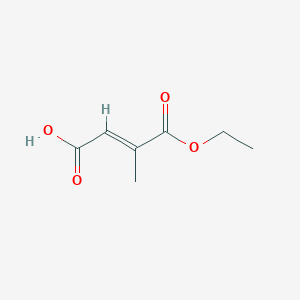
![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
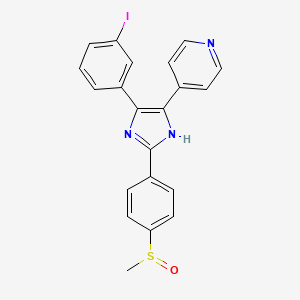
![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
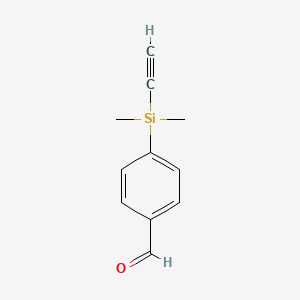

![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
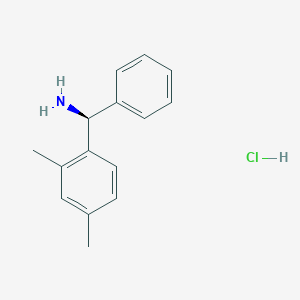
![1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide](/img/structure/B12824109.png)
